

Quantitative Profile of TW-37

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Compound Focus: TW-37

CAS No.: 877877-35-5

Cat. No.: S548192

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Parameter	Details
Molecular Weight	573.7 g/mol [1]
Chemical Formula	C ₃₃ H ₃₅ NO ₆ S [1]

| **Primary Targets (K_i, cell-free assay)** | • Mcl-1: 0.26 μM • Bcl-2: 0.29 μM • Bcl-xL: 1.11 μM [2] [1] |
Cellular Anti-Proliferative Activity (IC₅₀ sample) | Ranges from ~3 nM to over 200 nM across various human cancer cell lines (e.g., oral, lung, colon, melanoma) [2] |

Mechanism of Action: How TW-37 Binds and Functions

TW-37 functions as a **competitive inhibitor** by binding to the hydrophobic groove on anti-apoptotic Bcl-2 proteins, which prevents pro-apoptotic proteins from interacting and allows cell death to proceed [3] [4].

Figure 1: TW-37 competitively inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.

Key Experimental Evidence & Protocols

Substantial evidence demonstrates TW-37's efficacy in disrupting protein interactions and inducing cancer cell death.

Direct Binding Affinity Measurement (Fluorescence Polarization Assay)

This foundational experiment quantitatively measures **TW-37**'s ability to displace a fluorescent BH3 peptide from its binding groove [2].

- **Principle:** A fluorescently-labeled BH3 peptide binds to recombinant Bcl-2 protein, causing high polarization. Competitive inhibitors displace the peptide, reducing polarization.
- **Key Reagents:**
 - Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein.
 - FAM-labeled Bid BH3 peptide.
 - Serial dilutions of **TW-37**.
- **Procedure:**
 - Incubate protein, fluorescent peptide, and **TW-37** in assay buffer.
 - Measure fluorescence polarization.
 - Calculate K_i (inhibition constant) from concentration-response data.
- **Outcome:** **TW-37** binds Bcl-2, Bcl-xL, and Mcl-1 with K_i values of 0.29 μM , 1.11 μM , and 0.26 μM , respectively [2].

In Vitro Anti-Proliferative and Apoptosis Assays

Cell-based experiments confirm functional consequences of Bcl-2 inhibition.

- **Cell Viability (Sulforhodamine B - SRB Assay)**
 - **Procedure:** Treat cells with **TW-37** for 72-96 hours, fix with trichloroacetic acid, and stain cellular protein with SRB dye. Measure absorbance to determine growth inhibition [5].
 - **Finding:** **TW-37** inhibits proliferation in head and neck cancer and endothelial cells with IC_{50} values around 0.3 μM and 1.1 μM , respectively [5].
- **Apoptosis Detection (Annexin V/Propidium Iodide Staining)**
 - **Procedure:** Treat cells with **TW-37** for ~48 hours, stain with Annexin V-FITC and PI, then analyze by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cells [6] [7].
 - **Finding:** **TW-37** significantly increases apoptotic cell population in pancreatic and oral cancer cells [6] [7].
- **Western Blot Analysis of Apoptotic Markers**

- **Procedure:** Treat cells with **TW-37**, prepare lysates, separate proteins by SDS-PAGE, and detect with specific antibodies.
- **Finding:** Increased cleavage of PARP and caspase-3, confirming activation of the apoptotic cascade [7].

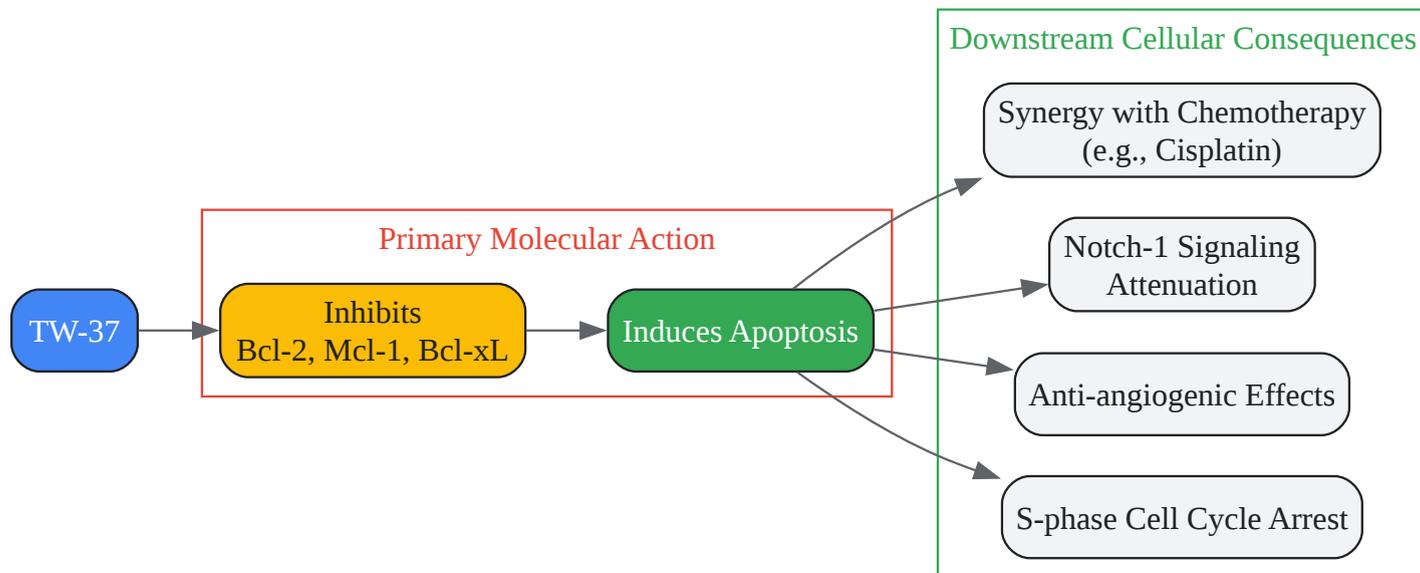
In Vivo Efficacy Studies

- **Xenograft Mouse Model:** Human oral cancer cells implanted in nude mice. Intraperitoneal **TW-37** (15 mg/kg/day for 21 days) significantly inhibits tumor growth without significant liver or kidney toxicity [7].

Biological Consequences and Wider Signaling Effects

Beyond direct apoptosis induction, **TW-37** impacts other critical pathways.

Observed Effect	Description
S-phase Cell Cycle Arrest	TW-37 induces arrest at S-phase in head/neck cancer and endothelial cells, regulated by p27, p57, E2F-1, cyclin A, cyclin D1, and cyclin E [6] [5].
Anti-Angiogenic Activity	Inhibits growth and induces apoptosis in endothelial cells, disrupting tumor vascularization in xenograft models [5].
Attenuation of Notch-1 Signaling	In pancreatic cancer, antitumor activity mediated through inactivation of Notch-1 and its downstream target Hes-1 [6].
Synergy with Chemotherapy	Combined use of TW-37 and cisplatin enhances cytotoxic effects in head and neck cancer models [5].



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Figure 2: The primary apoptosis induction by **TW-37** leads to multiple downstream anti-cancer effects.

Conclusion

TW-37 is a well-characterized BH3 mimetic with a defined mechanism and promising preclinical profile. Its multi-target inhibition of Bcl-2 family proteins and subsequent broad anti-tumor effects make it a compelling candidate for further therapeutic development, particularly in combination strategies.

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References

1. TW-37: Uses, Interactions, Mechanism of Action [go.drugbank.com]

2. TW-37 | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]
3. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
4. BH3-mimetics: recent developments in cancer therapy [jccr.biomedcentral.com]
5. TW-37, a small molecule inhibitor of Bcl-2, mediates S phase ... [pmc.ncbi.nlm.nih.gov]
6. TW-37, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]
7. Antitumor effect of TW-37, a BH3 mimetic in human oral ... [pmc.ncbi.nlm.nih.gov]

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